

Application Note: In Vitro Dissolution Testing of Buclizine Formulations

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Compound of Interest

Compound Name: *Buclizine*

Cat. No.: *B15612381*

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Introduction

Buclizine hydrochloride is a piperazine derivative with antihistaminic, antimuscarinic, and antiemetic properties. It is formulated into various dosage forms, including tablets and oral suspensions, for the prevention of motion sickness, nausea, and vomiting. The in vitro dissolution test is a critical quality control parameter that assesses the rate and extent of drug release from a dosage form, ensuring product performance and batch-to-batch consistency. This application note provides a comprehensive overview and protocol for the in vitro dissolution testing of different **Buclizine** formulations.

Physicochemical Properties of **Buclizine** Hydrochloride

Buclizine hydrochloride is a white or slightly yellowish crystalline powder. It is practically insoluble in water, sparingly soluble in chloroform and propan-1,2-diol, and very slightly soluble in ethanol.[1] Due to its poor aqueous solubility, the selection of an appropriate dissolution medium is crucial for achieving sink conditions and obtaining discriminating dissolution profiles.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of **Buclizine** in dissolution samples.[2][3][4][5][6][7]

Analytical Method: HPLC

- Column: C18
- Mobile Phase: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid[2][3][7]
- Flow Rate: 1.0 mL/min[2][3][7]
- Detection: UV at 230 nm[2][3][7]
- Injection Volume: 20 µL[2]
- Retention Time: Approximately 6 minutes[2][7]

Dissolution Testing Protocol for **Buclizine** Tablets

This protocol is based on a validated method for **Buclizine** tablets.[2]

- Apparatus: USP Apparatus 1 (Basket)
- Dissolution Medium: 900 mL of an aqueous solution containing 1.5% Sodium Lauryl Sulfate (SLS)[2]
- Temperature: 37 ± 0.5 °C
- Rotation Speed: 100 rpm[2]
- Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes
- Sample Preparation: Withdraw an aliquot of the dissolution medium at each time point. Filter the sample using a quantitative filter paper.[2] Dilute the sample with methanol (1:1, v/v) before HPLC analysis.[2][7]
- Acceptance Criteria: A suggested acceptance criterion is not less than 80% of the labeled amount of **Buclizine** dissolved in 45 minutes.[2]

Dissolution Testing Protocol for **Buclizine** Oral Suspension

This protocol is based on a validated method for **Buclizine** oral suspension.[2]

- Apparatus: USP Apparatus 2 (Paddle)
- Dissolution Medium: 900 mL of an aqueous solution containing 1.5% Sodium Lauryl Sulfate (SLS)[2]
- Temperature: 37 ± 0.5 °C
- Rotation Speed: 25 rpm[2]
- Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes
- Sample Preparation: Withdraw an aliquot of the dissolution medium at each time point. Filter the sample using a quantitative filter paper.[2] Dilute the sample with methanol (1:1, v/v) before HPLC analysis.[2][7]
- Acceptance Criteria: For oral suspensions, a significant portion of the drug should be dissolved within 30 minutes.[2]

Data Presentation

The following tables summarize the dissolution profiles of different **Buclizine** formulations based on published data.[2]

Table 1: Dissolution Profile of **Buclizine** Tablets in 1.5% SLS using USP Apparatus 1 (Basket) at Different Rotation Speeds

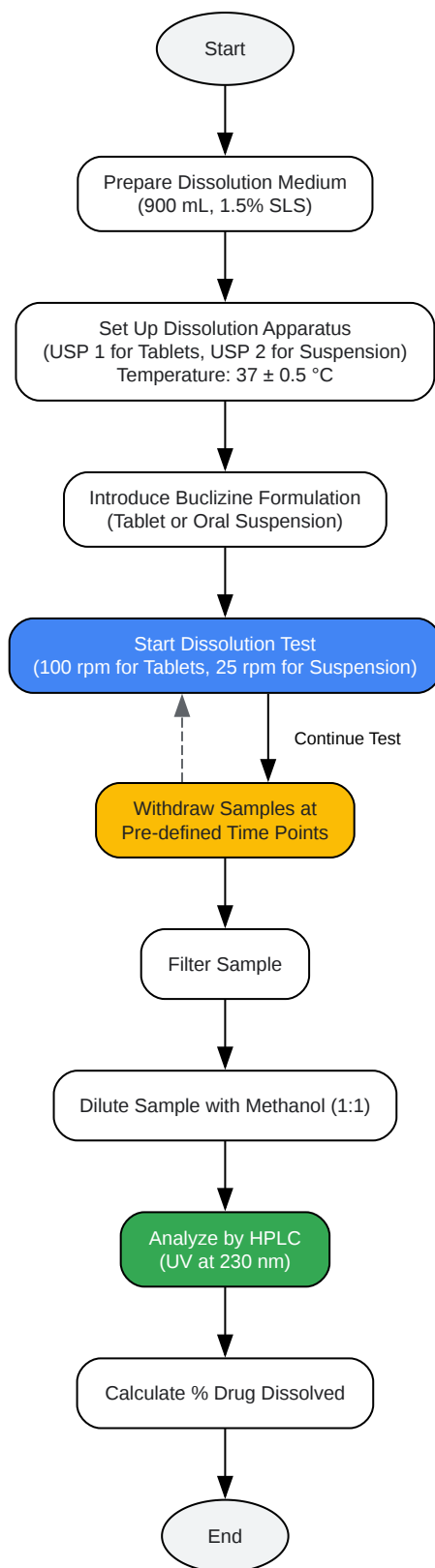
Time (min)	50 rpm (% Dissolved)	75 rpm (% Dissolved)	100 rpm (% Dissolved)
5	10.2	15.8	25.3
10	18.5	28.4	45.1
15	25.1	39.2	60.7
30	40.3	60.1	85.2
45	52.8	75.3	92.4
60	61.7	83.9	95.1
90	70.4	88.2	96.8
120	74.1	90.5	97.3

Table 2: Dissolution Profile of **Buclizine** Oral Suspension in 1.5% SLS using USP Apparatus 2 (Paddle) at Different Rotation Speeds

Time (min)	25 rpm (% Dissolved)	50 rpm (% Dissolved)
5	30.1	55.2
10	50.8	78.4
15	68.3	89.1
30	85.7	98.2
45	90.1	99.1
60	92.4	99.5
90	93.8	99.7
120	94.2	99.8

Visualizations

Experimental Workflow for In Vitro Dissolution Testing of **Buclizine** Formulations



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Caption: Workflow for the in vitro dissolution testing of **Buclizine** formulations.

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